molecular formula C7H5ClN4 B14289914 5-Chloro-1-ethenyl-1H-pyrazolo[3,4-b]pyrazine CAS No. 116527-39-0

5-Chloro-1-ethenyl-1H-pyrazolo[3,4-b]pyrazine

Cat. No.: B14289914
CAS No.: 116527-39-0
M. Wt: 180.59 g/mol
InChI Key: WCXGVUFVWKRQLX-UHFFFAOYSA-N
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Description

5-Chloro-1-ethenyl-1H-pyrazolo[3,4-b]pyrazine is a heterocyclic compound that belongs to the class of pyrazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazolo[3,4-b]pyrazine core with a chlorine atom at the 5-position and an ethenyl group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-ethenyl-1H-pyrazolo[3,4-b]pyrazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 5-chloro-1H-pyrazolo[3,4-b]pyrazine with an ethenylating agent such as vinyl bromide in the presence of a base like potassium carbonate can yield the desired compound. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-ethenyl-1H-pyrazolo[3,4-b]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with hydrogen atoms replacing the chlorine atom.

    Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.

Scientific Research Applications

5-Chloro-1-ethenyl-1H-pyrazolo[3,4-b]pyrazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 5-Chloro-1-ethenyl-1H-pyrazolo[3,4-b]pyrazine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1H-pyrazolo[3,4-b]pyrazine: Lacks the ethenyl group at the 1-position.

    1-Ethenyl-1H-pyrazolo[3,4-b]pyrazine: Lacks the chlorine atom at the 5-position.

    5-Bromo-1-ethenyl-1H-pyrazolo[3,4-b]pyrazine: Contains a bromine atom instead of chlorine at the 5-position.

Uniqueness

5-Chloro-1-ethenyl-1H-pyrazolo[3,4-b]pyrazine is unique due to the presence of both the chlorine atom at the 5-position and the ethenyl group at the 1-position. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

CAS No.

116527-39-0

Molecular Formula

C7H5ClN4

Molecular Weight

180.59 g/mol

IUPAC Name

5-chloro-1-ethenylpyrazolo[3,4-b]pyrazine

InChI

InChI=1S/C7H5ClN4/c1-2-12-7-5(3-10-12)11-6(8)4-9-7/h2-4H,1H2

InChI Key

WCXGVUFVWKRQLX-UHFFFAOYSA-N

Canonical SMILES

C=CN1C2=NC=C(N=C2C=N1)Cl

Origin of Product

United States

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